1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 1835670-60-4) is a benzothiadiazole derivative characterized by a bicyclic structure comprising a benzene ring fused with a 1,3-thiadiazole-2,2-dione moiety. The ethyl group at the N1 position distinguishes it from simpler analogs. Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its heterocyclic reactivity and stability .
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-10-8-6-4-3-5-7(8)9-13(10,11)12/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYVPNTCLDKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197863 | |
| Record name | 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835670-60-4 | |
| Record name | 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835670-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-dihydrobenzo[c][1,2,5]thiadiazole with ethylating agents under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiadiazole Derivatives
Parent Compound: 1,3-Dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 1615-06-1)
- Molecular Formula : C₆H₆N₂O₂S
- Molecular Weight : 170.19 g/mol
- Key Differences : Lacks the ethyl substituent, resulting in reduced lipophilicity (LogP = 2.125) compared to the ethyl derivative . The parent compound’s simpler structure may limit its utility in applications requiring steric bulk or tailored hydrophobicity.
Alkylated Derivatives
1-Benzyl Derivative (CAS: 1934679-94-3):
Halogenated Analog: 4-Bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione (CAS: 2090155-89-6)
Heterocyclic Variants with Functional Groups
1-Cyclopropyl-3-(prop-2-yn-1-yl) Derivative (CAS: 2097931-87-6)
- Molecular Formula : C₁₂H₁₂N₂O₂S
- Molecular Weight : 248.30 g/mol
- Key Differences : The cyclopropyl and propargyl groups introduce steric strain and alkyne reactivity, enabling click chemistry applications .
Pyrido-Benzimidazole Hybrids (e.g., Compound 8 in )
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility | Key Features |
|---|---|---|---|---|
| Ethyl Derivative (CAS: 1835670-60-4) | 198.24 | ~2.5* | Moderate in DMSO | Balanced lipophilicity |
| Parent (CAS: 1615-06-1) | 170.19 | 2.125 | High in polar solvents | Minimal steric hindrance |
| 1-Benzyl Derivative | 260.32 | ~3.2* | Low in water | Enhanced aromatic interactions |
| 1-Butyl Derivative | 226.30 | ~2.8* | Moderate in EtOH | Improved membrane permeability |
*Estimated based on alkyl chain contributions.
Biological Activity
Overview
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (CAS Number: 1835670-60-4) is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities, particularly in antimicrobial and anticancer domains.
Chemical Characteristics
The compound is characterized by its benzothiadiazole core, which is known for its diverse reactivity and biological significance. The synthesis typically involves the reaction of 1,3-dihydrobenzo[c][1,2,5]thiadiazole with ethylating agents under controlled conditions. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Significant activity observed |
| Pseudomonas aeruginosa | Perfect activity at MIC = 625 µg/mL |
| Enterococcus faecalis | Significant activity |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for bacterial survival .
Anticancer Activity
In cancer research contexts, the compound has shown promise in inducing apoptosis and inhibiting cell proliferation. Its interaction with specific molecular targets suggests that it may interfere with signaling pathways crucial for tumor growth. Studies are ongoing to elucidate the exact mechanisms through which this compound exerts its anticancer effects .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various derivatives of benzothiadiazole compounds. The findings indicated that the ethyl-substituted variant (this compound) exhibited superior antibacterial activity compared to its methyl and propyl counterparts. This highlights the influence of substituent groups on biological efficacy .
Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines, researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability across multiple cancer types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
The proposed mechanisms behind the biological activities of this compound include:
- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
- Anticancer Activity : Induction of apoptosis through activation of caspases and inhibition of cell cycle progression.
These actions suggest that the compound interacts with specific proteins or enzymes involved in these processes .
Comparison with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is helpful to compare it with similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 1-Methyl-1,3-dihydro-2lambda6,... | Methyl instead of ethyl | Lower antimicrobial activity |
| 1-Propyl-1,3-dihydro-2lambda6,... | Propyl group | Different solubility and reactivity |
This comparison underscores the importance of substituent choice in determining biological outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzothiadiazole derivatives typically involves cyclization reactions with thioamide precursors or functionalization of the benzothiadiazole core. For example, hydrogenation in ethanol/THF mixtures with Pd/C catalysts (35 psi, room temperature) is effective for reducing intermediates, followed by recrystallization for purification . Solvent selection (e.g., ethanol, DMF) and catalyst loading (e.g., 10% Pd/C) are critical for yield optimization. Reaction monitoring via TLC (ethyl acetate/hexane or chloroform/methanol systems) ensures intermediate purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H and ¹³C): Confirm substituent integration and absence of impurities. For example, asymmetric units in benzothiazole derivatives show distinct dihedral angles between rings (e.g., 6.41–34.02°), detectable via NOESY or COSY .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S content to verify stoichiometry .
- Melting Point : Sharp melting ranges (<2°C deviation) indicate high crystallinity .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as benzothiadiazoles are prone to photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess decomposition pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodology : Perform molecular dynamics simulations using software like AutoDock Vina. For benzothiazole analogs, docking into enzyme active sites (e.g., HIV-1 protease or tyrosine kinases) reveals binding affinities. Key parameters include:
- Binding Poses : Compare with co-crystallized ligands (e.g., 9c in showed π-π stacking with phenyl rings at 3.7 Å centroid distances) .
- Free Energy Calculations : MM-GBSA scoring quantifies interaction energies, with ΔG < –8 kcal/mol suggesting strong inhibition .
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Methodology :
- SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., –NO₂) on the benzothiadiazole ring enhance antimicrobial activity, while bulky groups reduce solubility .
- In Vitro/In Vivo Correlation : Validate cell-based assays (e.g., MIC values for E. coli) with pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Q. How can non-classical intermolecular interactions (e.g., C–H···π, halogen bonding) influence crystallographic packing?
- Methodology : X-ray crystallography (e.g., Acta Crystallographica protocols) identifies weak interactions. For example, C–H···π bonds between thiazole and phenyl rings stabilize crystal lattices, with centroid distances of 3.7 Å and angles >150° .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring intermediates meet enantiomeric excess (ee) thresholds (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
